2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14772060
InChI: InChI=1S/C25H25N5O5/c1-34-19-9-8-17-21(22(19)35-2)25(33)30-18-7-4-3-6-16(18)24(32)29(23(17)30)14-20(31)27-10-5-12-28-13-11-26-15-28/h3-4,6-9,11,13,15,23H,5,10,12,14H2,1-2H3,(H,27,31)
SMILES:
Molecular Formula: C25H25N5O5
Molecular Weight: 475.5 g/mol

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

CAS No.:

Cat. No.: VC14772060

Molecular Formula: C25H25N5O5

Molecular Weight: 475.5 g/mol

* For research use only. Not for human or veterinary use.

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide -

Specification

Molecular Formula C25H25N5O5
Molecular Weight 475.5 g/mol
IUPAC Name 2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3-imidazol-1-ylpropyl)acetamide
Standard InChI InChI=1S/C25H25N5O5/c1-34-19-9-8-17-21(22(19)35-2)25(33)30-18-7-4-3-6-16(18)24(32)29(23(17)30)14-20(31)27-10-5-12-28-13-11-26-15-28/h3-4,6-9,11,13,15,23H,5,10,12,14H2,1-2H3,(H,27,31)
Standard InChI Key QHMLPIXSCDKVRP-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCCCN5C=CN=C5)OC

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Functional Groups

The compound’s backbone consists of a tetracyclic isoindolo[2,1-a]quinazolin-11-one system, featuring two methoxy groups at positions 9 and 10, and two ketone groups at positions 5 and 11 . The quinazoline moiety is fused to an isoindole ring, creating a rigid, planar structure that may enhance interactions with biological targets such as enzymes or receptors . The acetamide side chain at position 6 is substituted with a 3-(1H-imidazol-1-yl)propyl group, introducing a heteroaromatic imidazole ring known for its role in hydrogen bonding and metal coordination.

Molecular Formula: C₂₅H₂₅N₅O₅
Molecular Weight: 475.5 g/mol
Key Functional Groups:

  • Methoxy (-OCH₃) groups at C9 and C10

  • Ketone (C=O) groups at C5 and C11

  • Acetamide linker (-NH-C(=O)-CH₂-)

  • Imidazole-substituted propyl chain

Spectroscopic Characterization

While experimental NMR or mass spectrometry data for this specific compound are unavailable, related isoindoloquinazoline derivatives exhibit distinct spectral patterns. For example, the proton NMR of analogous structures typically shows:

  • Aromatic proton resonances between δ 6.8–8.2 ppm for the quinazoline and isoindole rings .

  • Methoxy singlet peaks near δ 3.8–4.0 ppm .

  • Imidazole proton signals at δ 7.4–7.6 ppm (H-2 and H-4 of the imidazole ring).

The molecular ion peak in high-resolution mass spectrometry (HRMS) would align with the exact mass of 475.5 g/mol, with fragmentation patterns reflecting the loss of the imidazole-propyl side chain (m/z ~105) and methoxy groups .

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis of this compound likely follows a modular approach, as seen in related isoindoloquinazoline derivatives :

  • Formation of the Isoindoloquinazoline Core:

    • Condensation of o-phthalaldehyde with a substituted aniline under acidic conditions to generate an imine intermediate.

    • Cyclization via an imino Diels-Alder reaction (DAR) with dienophiles like isoprene or styrene derivatives .

  • Introduction of the Acetamide Side Chain:

    • Alkylation of the core at position 6 with bromoacetamide derivatives.

    • Subsequent nucleophilic substitution with 3-(1H-imidazol-1-yl)propylamine to attach the imidazole moiety.

  • Purification and Characterization:

    • Column chromatography using silica gel and gradients of ethyl acetate/petroleum ether .

    • Recrystallization from ethanol or methanol to achieve >95% purity .

Critical Reaction Parameters:

  • Temperature control (60–80°C for DAR steps) .

  • Use of Lewis acids (e.g., BF₃·OEt₂) to catalyze cyclization .

  • Anhydrous conditions to prevent hydrolysis of the imidazole group.

Biological Activity and Mechanism of Action

Hypothesized Pharmacological Targets

While direct studies on this compound are lacking, structural analogs exhibit activity against:

  • Kinase Inhibition:

    • Isoindoloquinazolines inhibit receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, which are overexpressed in cancers . The planar core may intercalate into kinase ATP-binding pockets, while the imidazole group coordinates with catalytic residues .

  • Antimicrobial Activity:

    • Imidazole-containing compounds disrupt fungal cytochrome P450 enzymes (e.g., CYP51), suggesting potential antifungal applications.

  • Antiviral Potential:

    • Quinazolinone derivatives inhibit viral proteases, including SARS-CoV-2 Mpro, via covalent binding to catalytic cysteine residues .

In Silico ADMET Predictions

Computational models for similar compounds predict:

  • Absorption: Moderate intestinal absorption (Caco-2 permeability = 12 × 10⁻⁶ cm/s) .

  • Metabolism: Hepatic clearance via CYP3A4-mediated oxidation of the imidazole ring.

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but potential hepatotoxicity at high doses .

Comparative Analysis with Structural Analogs

PropertyThis CompoundAnalog A (VC14772060)Analog B (PubChem CID 91638684)
Molecular FormulaC₂₅H₂₅N₅O₅C₂₅H₂₅N₅O₅C₂₅H₂₄N₄O₅S
Molecular Weight475.5 g/mol475.5 g/mol492.5 g/mol
Key SubstituentImidazole-propylImidazole-propyl4-Methylthiazole-ethyl
Reported ActivityHypothesized kinase inhibitionAntitumor (IC₅₀ = 310 nM) Antibacterial (MIC = 8 µg/mL)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator